(2,2-Difluoroethyl)benzene
Overview
Description
(2,2-Difluoroethyl)benzene is an organic compound with the molecular formula C8H8F2 It is a derivative of benzene, where two hydrogen atoms on the ethyl side chain are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoroethyl)benzene can be achieved through several methods. One common approach involves the electrophilic 2,2-difluoroethylation of benzene derivatives using hypervalent iodine reagents. This method allows for the selective introduction of the 2,2-difluoroethyl group into the benzene ring under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often employing continuous-flow reactors to ensure efficient mixing and temperature control .
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the ethyl group can be substituted with other nucleophiles, such as thiols, amines, and alcohols, using hypervalent iodine reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for the electrophilic 2,2-difluoroethylation of nucleophiles.
Oxidizing Agents: Various oxidizing agents can be employed to modify the compound’s structure.
Major Products Formed: The major products formed from these reactions include difluoroethylated nucleophiles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
(2,2-Difluoroethyl)benzene has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of drugs, such as Captopril, Normorphine, and Mefloquine.
Materials Science: It is employed in the development of fluorinated materials with unique physicochemical properties.
Agrochemistry: The compound is used in the synthesis of agrochemicals that benefit from the stability and reactivity of the difluoroethyl group.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)benzene involves its role as a lipophilic hydrogen bond donor. The incorporation of electronegative fluorine atoms enhances the compound’s lipophilicity and increases the acidity of the α-proton, which in turn modulates drug target affinity and specificity . The C-F bonds also impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .
Comparison with Similar Compounds
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
Comparison: (2,2-Difluoroethyl)benzene is unique due to the presence of the difluoroethyl group, which provides distinct chemical properties compared to other difluorobenzenes. The difluoroethyl group enhances the compound’s lipophilicity and stability, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,2-difluoroethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQHPJKYUJYLJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964785 | |
Record name | (2,2-Difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50561-98-3 | |
Record name | NSC142234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,2-Difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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